KU-0058684

Catalog No.
S548529
CAS No.
623578-11-0
M.F
C19H14FN3O3
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU-0058684

CAS Number

623578-11-0

Product Name

KU-0058684

IUPAC Name

1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26)

InChI Key

YQSZNYLPVBOGPO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Solubility

Soluble in DMSO, not in water

Synonyms

KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Description

The exact mass of the compound 1-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)pyrrolidine-2,5-dione is 351.10192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KU-0058684 is a small molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily recognized as a selective inhibitor of the protein kinase, which plays a crucial role in various cellular processes, including cell proliferation and survival. The compound has been studied for its effects on cancer cell lines, particularly in the context of targeting specific signaling pathways associated with tumor growth and metastasis.

Involving KU-0058684 typically include its interaction with various biological targets, particularly protein kinases. The mechanism of action involves the binding of KU-0058684 to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition leads to downstream effects on cellular signaling pathways, ultimately affecting cell cycle progression and apoptosis in cancer cells.

Key aspects of its chemical reactivity include:

  • Formation of enzyme-inhibitor complexes: The binding of KU-0058684 to target kinases alters their conformation, preventing substrate phosphorylation.
  • Potential for metabolic transformations: Like many small molecules, KU-0058684 may undergo metabolic reactions in vivo, including oxidation and conjugation, which can affect its pharmacokinetics and efficacy.

KU-0058684 exhibits significant biological activity as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. The compound's selectivity for certain kinases allows it to modulate specific signaling pathways without broadly affecting normal cellular functions.

Notably, KU-0058684 has shown:

  • Inhibition of tumor growth: In preclinical models, it has been effective in reducing tumor size and preventing metastasis.
  • Induction of apoptosis: The compound can trigger programmed cell death in cancer cells through the activation of pro-apoptotic factors.

The synthesis of KU-0058684 involves several key steps that typically include:

  • Formation of the core structure: This may involve coupling reactions between various organic building blocks.
  • Functionalization: Introduction of specific functional groups that enhance the compound's selectivity and potency.
  • Purification: Techniques such as chromatography are employed to isolate pure KU-0058684 from reaction mixtures.

While detailed synthetic routes can vary, they generally aim to optimize yield and minimize by-products.

Interaction studies involving KU-0058684 focus on its binding affinity and selectivity towards various protein kinases. These studies typically employ techniques such as:

  • Surface plasmon resonance: To measure real-time binding interactions.
  • Cell-based assays: To evaluate the biological effects of KU-0058684 on cellular signaling pathways.

Such studies have revealed that KU-0058684 has a selective profile, minimizing off-target effects that could lead to toxicity in normal tissues.

Several compounds share structural or functional similarities with KU-0058684. These include:

Compound NameMechanism of ActionUnique Features
Compound AProtein kinase inhibitorBroad-spectrum activity
Compound BSelective kinase inhibitorEnhanced bioavailability
Compound CMulti-target kinase inhibitorPotential for combination therapies

Uniqueness of KU-0058684

KU-0058684 is distinguished by its selectivity for specific kinases involved in cancer progression, which may provide advantages over broader inhibitors that can affect multiple pathways indiscriminately. This selectivity potentially reduces side effects and enhances therapeutic outcomes in targeted cancer treatments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.10191948 g/mol

Monoisotopic Mass

351.10191948 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SXA6L93PZQ

Dates

Modify: 2024-02-18
1: Sousa MM, Zub KA, Aas PA, Hanssen-Bauer A, Demirovic A, Sarno A, Tian E, Liabakk NB, Slupphaug G. An inverse switch in DNA base excision and strand break repair contributes to melphalan resistance in multiple myeloma cells. PLoS One. 2013;8(2):e55493. doi: 10.1371/journal.pone.0055493. Epub 2013 Feb 6. PubMed PMID: 23405159; PubMed Central PMCID: PMC3566207.
2: Urbin SS, Elvers I, Hinz JM, Helleday T, Thompson LH. Uncoupling of RAD51 focus formation and cell survival after replication fork stalling in RAD51D null CHO cells. Environ Mol Mutagen. 2012 Mar;53(2):114-24. doi: 10.1002/em.21672. Epub 2012 Jan 4. PubMed PMID: 22302683.

Explore Compound Types